1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride
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Overview
Description
“1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2230799-78-5 . It has a molecular weight of 263.76 . The compound is typically stored at a temperature of 4 degrees Celsius . It is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride . The InChI code for this compound is 1S/C12H21NO3.ClH/c14-11(15)12(4-1-2-5-12)10-13-6-3-8-16-9-7-13;/h1-10H2,(H,14,15);1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 263.76 . It is usually available in powder form . The compound is typically stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
One research application of compounds related to 1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride involves the asymmetric synthesis of δ-oxocarboxylic acids, demonstrating the Michael reaction's utility in producing optically pure substances. The study utilized derivatives of 1,4-oxazepine, showcasing the chemical reactivity and potential for creating pharmacologically relevant compounds (Mukaiyama, Hirako, & Takeda, 1978).
Potential in Drug Design
The exploration of cyclopentane-1,3-dione as a novel isostere for the carboxylic acid functional group presents an intriguing application in drug design. This study indicates that derivatives of cyclopentane, potentially related to 1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride, could substitute carboxylic acids in medicinal compounds, offering a new avenue for designing thromboxane A2 receptor antagonists with potent activity (Ballatore et al., 2011).
Heterocyclic Chemistry
Research on heterocyclic compounds, such as the synthesis of amino amides and esters based on related cyclopentane-carboxylic acids, highlights the potential for developing new anticonvulsant agents. This application underscores the versatility of such compounds in synthesizing heterocyclic derivatives with significant pharmacological activities (Arustamyan et al., 2019).
Biomolecular Interactions
The study of cycloleucine, a compound structurally similar to 1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride, as an inhibitor of RNA methylation, provides insights into the biological mechanisms that could be influenced by related compounds. This research highlights the role of such molecules in modulating biomolecular processes, such as mRNA processing and function in chicken embryo fibroblasts, suggesting potential applications in understanding gene expression and regulation (Dimock & Stoltzfus, 1979).
Safety And Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . There are several precautionary statements associated with this compound, including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely .
properties
IUPAC Name |
1-(1,4-oxazepan-4-ylmethyl)cyclopentane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3.ClH/c14-11(15)12(4-1-2-5-12)10-13-6-3-8-16-9-7-13;/h1-10H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZHNHMWXJONIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2CCCOCC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride |
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